molecular formula C15H13NO B075060 3-Acetyl-9-methylcarbazole CAS No. 1484-05-5

3-Acetyl-9-methylcarbazole

Cat. No. B075060
CAS RN: 1484-05-5
M. Wt: 223.27 g/mol
InChI Key: RMOVJQZTZDJESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-9-methylcarbazole is a nitrogen-containing polycyclic aromatic hydrocarbon . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Synthesis Analysis

The synthesis of 3-Acetyl-9-methylcarbazole involves the Claisen-Schmidt condensation of 3-formyl-9-methylcarbazole with various amides of 3-aminoacetophenone . Another synthesis method involves acetylation-substituted N-ethylcarbazole at the 3-position using ZnCl2 as a catalyst .


Molecular Structure Analysis

The 3-Acetyl-9-methylcarbazole molecule contains a total of 32 bonds. There are 19 non-H bonds, 16 multiple bonds, 1 rotatable bond, 1 double bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 ketone (aromatic), and 1 Pyrrole .


Chemical Reactions Analysis

Carbazole and its derivatives, including 3-Acetyl-9-methylcarbazole, have been studied for their oxidation reactions . The oxidation of carbazole affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .


Physical And Chemical Properties Analysis

3-Acetyl-9-methylcarbazole has a molecular weight of 223.27 g/mol. It has 1 rotatable bond and 1 hydrogen bond acceptor. Its topological polar surface area is 22 Ų . The physical-chemical properties of interface residues in carbazole and its derivatives have been studied for their potential applications in optoelectronics .

Scientific Research Applications

  • Antimicrobial Activities : 9H-carbazole derivatives, including those related to 3-Acetyl-9-methylcarbazole, have been synthesized and evaluated as antimicrobial agents (Salih, Salimon, & Yousif, 2016).

  • Vilsmeier Reaction : Studies on the biological activities of 3-substituted and 3,6-disubstituted carbazoles, involving the synthesis of 3-formyl-9methylcarbazole, have been conducted to understand the mechanisms of organic reactions and develop new synthesis approaches (Das, Choudhury, Das, & Das, 1999).

  • Photoleitfähigkeit and Redox‐Verhalten : The synthesis, photoleitfähigkeit (photoconductivity), and redox behavior of poly(9-methylcarbazole-3,6-diyl-1,2-diphenylvinylen) have been investigated, highlighting its potential in electronic applications (Hörhold, Raethe, Helbig, & Opfermann, 1987).

  • Cytotoxicity Against Cancer Cell Lines : Carbazole alkaloids, including 9-formyl-3-methylcarbazole, have been isolated from Murraya koenigii and evaluated for their cytotoxicity against mouse melanoma and leukemia cell lines (Chakrabarty, Nath, Khasnobis, Chakrabarty, Konda, Harigaya, & Komiyama, 1997).

  • Antibacterial Agents : Microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, including those derived from 3-acetyl-9-methylcarbazole, has been explored for potential antibacterial properties (Khan et al., 2019).

  • Trifluoroacetylation : Research on the trifluoroacetylation of 9-methylcarbazole, particularly in the 3 position, has been conducted, demonstrating the regio-specificity of the reaction and the formation of unique derivatives (Sirotkina, Moskalev, & Shabotkin, 1984).

  • Anti-Inflammatory Effects : The anti-inflammatory effects of 3-methylcarbazoles, related to 3-Acetyl-9-methylcarbazole, have been investigated in cell culture models, highlighting their potential as anti-inflammatory agents (Taechowisan, Chanaphat, Ruensamran, & Phutdhawong, 2012).

  • Optical Properties : Studies on the synthesis and optical properties of carbazole derivatives, such as 3-acetyl-9-(n-octanyl)carbazole, have been performed, with a focus on their potential in photonic applications (Lin, 2007).

  • Wavelength-Orthogonal Photocleavable Linker : Research on a wavelength-orthogonal photocleavable monochromophoric linker based on 3-acetyl-9-ethyl-6-methylcarbazole for sequential release of different substrates has been conducted, demonstrating its application in controlled release systems (Venkatesh et al., 2019).

Future Directions

Carbazole and its derivatives, including 3-Acetyl-9-methylcarbazole, have become important materials for optoelectronic applications in recent years . Future research may focus on the design of novel carbazole-derived materials with desired properties for use in new devices .

properties

IUPAC Name

1-(9-methylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10(17)11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOVJQZTZDJESW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298160
Record name 3-Acetyl-9-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-9-methylcarbazole

CAS RN

1484-05-5
Record name 1-(9-Methyl-9H-carbazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 121198
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1484-05-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121198
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Acetyl-9-methylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-9-methylcarbazole
Reactant of Route 2
Reactant of Route 2
3-Acetyl-9-methylcarbazole
Reactant of Route 3
Reactant of Route 3
3-Acetyl-9-methylcarbazole
Reactant of Route 4
Reactant of Route 4
3-Acetyl-9-methylcarbazole
Reactant of Route 5
Reactant of Route 5
3-Acetyl-9-methylcarbazole
Reactant of Route 6
Reactant of Route 6
3-Acetyl-9-methylcarbazole

Citations

For This Compound
13
Citations
SE Korostova, AI Mikhaleva, EE Sirotkina - … of the Academy of Sciences of …, 1989 - Springer
… We were the first to study the reaction of the 3-acetyl-9-methylcarbazole oxime with acetylene and found that 9-methyl-3-(2-pyrrolyl)carbazole may be obtained in 30% yield under …
Number of citations: 1 link.springer.com
NV Moskalev, EE Sirotkina, VD Ogorodnikov - Chemistry of Heterocyclic …, 1985 - Springer
It has been shown that the reaction of carbazole and some of its derivatives with phosphorus pentachloride in 1,2-dichloroethane leads predominantly to 3-chloro- and 3,6-…
Number of citations: 5 link.springer.com
EE Sirotkina, NV Moskalev, IG Shabotkin - Chemistry of Heterocyclic …, 1984 - Springer
It is shown that the trifluoroacetylation of 9-methylcarbazole proceeds regio-specifically in the 3 position of the ring. 1,1,1-Tris(9-methyl-3-carbazolyl)-2,2,2-trifluoroethane and 1,1,1′,1′…
Number of citations: 1 link.springer.com
L Ruberg, L Small - Journal of the American Chemical Society, 1941 - ACS Publications
… prepared by application of the Mannich reaction to 3-acetyl-9methylcarbazole, i. e., by … by the method of Plant and Williams615 gave 3acetyl-9-methylcarbazole in 85 to 96% yields, …
Number of citations: 13 pubs.acs.org
I Kamiya, T Sugimoto - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… 9-Methyl-3-propionylcarbazole (1b) and 3-acetyl-9methylcarbazole (1c) also exhibited similar CL emissions. However, the carbazole 1b showed a weaker emission with an intensity …
Number of citations: 9 www.journal.csj.jp
H Adkins, WA Reid - Journal of the American Chemical Society, 1941 - ACS Publications
… By applicationof the Mannich reaction to 3-acetyl-9-methylcarbazole, followed by reduction, 9-methylcarbazolyl amino alcohols have been prepared, in which the side chain CHOHCH2- …
Number of citations: 16 pubs.acs.org
SE Evsyukov, U Scherf, K Müllen - Polymer international, 1997 - Wiley Online Library
A new carbazole‐based soluble polychalcone, poly(9‐dodecyl‐6‐acryloylcarbazole‐3,β‐diyl), has been synthesized by acetylation of 3‐formyl‐9‐dodecyl‐carbazole followed by in situ …
Number of citations: 4 onlinelibrary.wiley.com
FF Blicke - Organic Reactions, 1942 - thevespiary.org
… On the other hand, it is stated that, although in ethanol the condensation between 3-acetyl-9-methylcarbazole, formaldehyde, and a secondary amine salt proceeds more slowly than in …
Number of citations: 430 www.thevespiary.org
A BORIS - Advances in Heterocyclic Chemistry, 1991 - books.google.com
… The reaction of 3-acetyl-9-methylcarbazole oxime (29) with acetylene (Scheme 17) allows 9-methyl-3-(2-pyrrolyl) carbazole (30) to be prepared in 30% yield under the following …
Number of citations: 0 books.google.com
Y Kulikova, M Krasnovskikh, N Sliusar, N Orlov… - Sustainability, 2023 - mdpi.com
This paper presents an analysis of bio-oil quality depending on the type of input biomass, the process conditions and the catalytic systems used. Analysis of various catalytic system …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.